molecular formula C9H8Cl2O3 B11879129 Methyl 2,6-dichloro-3-methoxybenzoate

Methyl 2,6-dichloro-3-methoxybenzoate

Cat. No.: B11879129
M. Wt: 235.06 g/mol
InChI Key: JNVDRHPOEZWRHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,6-dichloro-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants under acidic conditions to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for methyl 2,6-dichloro-3-methoxybenzoate largely depends on its derivatives and their specific applications. Generally, the compound can interact with biological targets through its functional groups, influencing molecular pathways such as enzyme inhibition or receptor binding .

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

methyl 2,6-dichloro-3-methoxybenzoate

InChI

InChI=1S/C9H8Cl2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3

InChI Key

JNVDRHPOEZWRHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl

Origin of Product

United States

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